

managing famoxadone resistance pathogens

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Famoxadone

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Understanding Famoxadone & Resistance

What is Famoxadone and its mode of action? Famoxadone is an oxazolidinedione fungicide that acts as a **Quinone outside Inhibitor (QoI)** [1]. It targets fungal pathogens by binding to the Qo site of the **cytochrome b (cyt b) complex III** in the mitochondrial electron transport chain. This binding disrupts cellular respiration, halting energy (ATP) production and leading to the death of the fungal cell [2] [3]. It is effective against a broad spectrum of diseases, including downy mildews, blights, and leaf spots [2].

What is the primary mechanism of resistance? The primary mechanism is target-site mutations in the *cyt b* gene. The most common and high-risk mutation is **G143A** (glycine replaced by alanine at position 143), which reduces the binding affinity of many QoI fungicides [3]. Recent studies on *Phytophthora litchii* have identified two other mutations, **M124I** and **Y131C**, that also confer resistance by altering the binding site and weakening famoxadone's attachment [4]. Famoxadone shows full cross-resistance with other fungicides in the FRAC Group 11 [1].

How can I detect famoxadone-resistant strains? For the M124I mutation, **Allele-Specific PCR (AS-PCR)** has been successfully developed as a detection method [4]. This technique uses primers specifically designed to amplify the mutated sequence, allowing for the rapid identification of resistant pathogen isolates in the field.

What strategies can manage resistance? The cornerstone of resistance management is using famoxadone in combination with other fungicides with different modes of action (non-QoI fungicides) [3]. This approach

reduces selection pressure and helps maintain fungicide efficacy. *In silico* studies suggest that for pathogens with the G143A mutation, **famoxadone** itself remains a relatively effective binder, making it a potential component in mixtures targeting resistant strains [3].

Experimental Protocols for Resistance Research

Protocol 1: Determining Pathogen Sensitivity to Famoxadone

This protocol outlines how to establish the baseline sensitivity of a pathogen population to **famoxadone**.

1. Principle The effective concentration that inhibits 50% of mycelial growth (EC_{50}) is determined by exposing fungal isolates to a series of fungicide concentrations in a controlled *in vitro* assay.

2. Materials

- **Fungicide Standard: Famoxadone** analytical standard (e.g., PESTANAL, 100 $\mu\text{g}/\text{mL}$ in acetonitrile) [5].
- **Culture Medium:** Appropriate agar medium for the target pathogen (e.g., Potato Dextrose Agar).
- **Pathogen Isolates:** A collection of pure, cultured isolates from the field.

3. Procedure

- **Preparation of Test Plates:** Prepare a dilution series of **famoxadone** in the molten agar medium. A typical range might be from 0.1 $\mu\text{g}/\text{mL}$ to 10 $\mu\text{g}/\text{mL}$, including a negative control (solvent only).
- **Inoculation:** Place a mycelial plug from the edge of an actively growing culture onto the center of each prepared agar plate.
- **Incubation:** Incubate plates at the optimal temperature for the pathogen until the mycelium in the negative control plate has nearly reached the edge of the plate.
- **Data Collection & Analysis:** Measure the diameter of mycelial growth in two perpendicular directions for each colony. Calculate the inhibition percentage of growth relative to the control. Use statistical software (e.g., R, SPSS) to perform probit or logit analysis and determine the EC_{50} value for each isolate [4].

Protocol 2: Generating Resistant Mutants In Vitro

This method describes how to assess resistance risk by forcing adaptation to the fungicide in the laboratory.

1. Principle Pathogen isolates are repeatedly transferred to media containing sub-lethal and increasing concentrations of **famoxadone**, selecting for mutants that can survive and grow.

2. Materials & Procedure

- Begin by transferring mycelial plugs to media containing a low concentration of **famoxadone** (e.g., 0.1x EC₅₀).
- Select the fastest-growing sector from the margin of any colony that shows growth and transfer it to a fresh plate with a higher fungicide concentration.
- Repeat this process over multiple cycles until stable, resistant mutants are obtained [4].
- The **fitness** of these mutants (e.g., mycelial growth rate, sporulation ability) should be compared to the original wild-type isolates to determine if resistance comes with a biological cost [4].

Protocol 3: Molecular Docking for Binding Affinity Analysis

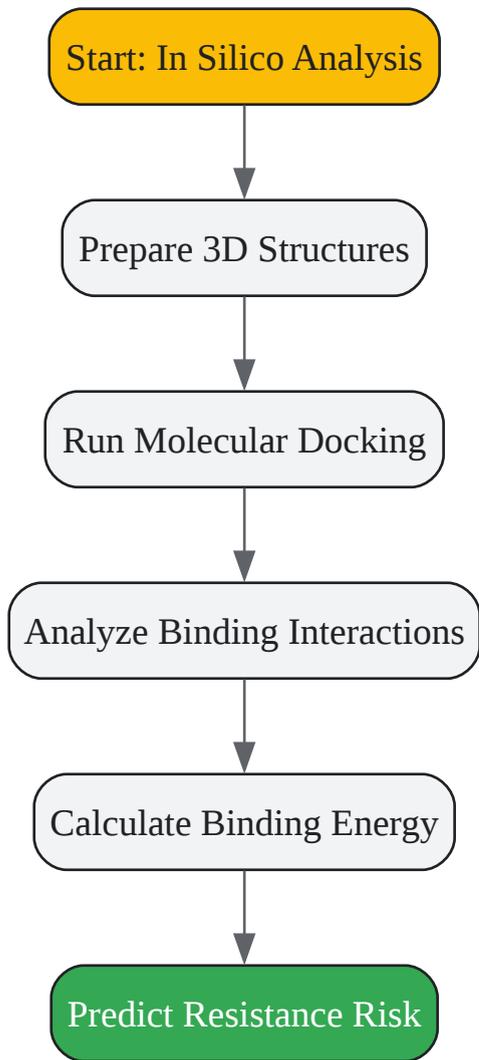
This *in silico* protocol helps understand how mutations affect fungicide binding at the molecular level.

1. Principle Computational simulations model the 3D interaction between the fungicide molecule and the *cyt b* protein, calculating binding energy to predict affinity.

2. Procedure

- **Protein Preparation:** Obtain or model the 3D structure of the wild-type and mutated (e.g., G143A, M124I) *cyt b* protein.
- **Ligand Preparation:** Obtain the 3D chemical structure of **famoxadone** and other QoI fungicides for comparison.
- **Docking Simulation:** Use molecular docking software (e.g., AutoDock Vina) to simulate the binding of the fungicide into the Qo site of the protein.
- **Analysis:** Analyze the results to identify hydrogen bonds and other interactions. The calculated binding energy is a key metric; a less negative (weaker) binding energy indicates a higher level of resistance [4] [3].

The diagram below visualizes this workflow:



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Data & Resistance Management Tables

The following tables consolidate key quantitative data for easy reference in experimental planning and reporting.

Table 1: Baseline Sensitivities of Plant Pathogens to Famoxadone This table provides examples of established EC₅₀ values from recent studies.

Pathogen	Disease	Mean EC ₅₀ Value (µg/mL)	Reference
<i>Phytophthora litchii</i>	Lychee Downy Blight	0.46 ± 0.21	[4]
<i>Alternaria solani</i>	Early Blight	Effective (Specific values in mix)	[1]
<i>Phytophthora infestans</i>	Late Blight	Effective (Specific values in mix)	[1]

Table 2: Documented Cytochrome b Mutations Conferring Famoxadone Resistance This table summarizes known resistance-conferring mutations.

Mutation	Pathogen	Observed Effect	Detection Method
G143A	<i>Plasmopara viticola</i> , <i>Botrytis cinerea</i>	Reduces binding affinity for most Qols	Standard PCR & Sequencing [3]
M124I	<i>Phytophthora litchii</i>	Disrupts hydrogen bonds, weakens binding	AS-PCR (Developed) [4]
Y131C	<i>Phytophthora litchii</i>	Disrupts hydrogen bonds, weakens binding	Sequencing [4]

Table 3: Fungicide Combination Strategy Based on *In Silico* Screening This table suggests potential partners for **famoxadone** in a resistance management program.

Fungicide	Type / FRAC Group	Proposed Role in Combination	Target Pathogen/Mutation
Famoxadone	Qol / 11	Versatile binder for G143A-mutated cyt <i>b</i>	<i>P. viticola</i> , <i>B. cinerea</i> (G143A) [3]
Thiram	Multi-site / M3	Low-risk, non-Qol partner	Wild-type & G143A mutants [3]
Cymoxanil	Systemic / 27	Partner in pre-mixed formulations [1]	<i>P. viticola</i> (Preventative)

Fungicide	Type / FRAC Group	Proposed Role in Combination	Target Pathogen/Mutation
Metalaxyl-M	Phenylamide / 4	Partner in pre-mixed formulations [3]	<i>P. viticola</i> (Preventative)

Key Takeaways for Researchers

- **Monitor for Emerging Mutations:** Beyond the well-known G143A mutation, be aware of mutations like **M124I** and **Y131C** in oomycetes, and employ **AS-PCR** for efficient monitoring [4].
- **Prioritize Combination Strategies:** Given the high resistance risk of single-site QoIs, design experiments and management programs around **fungicide mixtures** from the outset [3].
- **Leverage Computational Tools:** Use *in silico* methods like **molecular docking** and QSAR models to rationally screen and select fungicide combinations before costly and time-consuming *in vivo* tests [3].

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To cite this document: Smolecule. [managing famoxadone resistance pathogens]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b588098#managing-famoxadone-resistance-pathogens>]

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